molecular formula C14H12O3 B1348988 4-(Phenoxymethyl)benzoic acid CAS No. 31719-76-3

4-(Phenoxymethyl)benzoic acid

Cat. No. B1348988
CAS RN: 31719-76-3
M. Wt: 228.24 g/mol
InChI Key: GRBUVHSYBRTCIB-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-(Phenoxymethyl)benzoic acid contains a total of 30 bonds. These include 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-(Phenoxymethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±28.0 °C at 760 mmHg, and a melting point of 223 - 226 . It also has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .

Safety and Hazards

4-(Phenoxymethyl)benzoic acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Mechanism of Action

Biochemical Pathways

The biosynthesis of phenolic compounds, such as 4-(Phenoxymethyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of compounds, including hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives. The compound may affect these pathways, leading to changes in the production of other metabolites.

Result of Action

Some studies suggest that benzoic acid derivatives can have antimicrobial properties . This suggests that 4-(Phenoxymethyl)benzoic acid could potentially inhibit the growth of certain microorganisms.

Action Environment

The action of 4-(Phenoxymethyl)benzoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organism or cell. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.

properties

IUPAC Name

4-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUVHSYBRTCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxymethyl)benzoic acid

CAS RN

31719-76-3
Record name 4-(Phenoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31719-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol 2 (4.706 g, 50.0 mmol) and KOH (6.172 g, 110 mmol) were combined in dimethyl sulfoxide (DMSO) (250 ml). 4-Chloromethylbenzoic acid 1 (8.530 g, 50.0 mmol) was added. The mixture was stirred at room temperature overnight. The mixture was then poured into H2O and acidified with concentrated HCl. The solution was then extracted and concentrated to give a solid. The solid was dissolved in an aqueous sodium bicarbonate solution, then washed with ethyl acetate. The aqueous mixture was then acidified with dilute HCl forming a precipitate which was filtered and dried to give about 3.7 g of 4-phenoxymethylbenzoic acid 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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